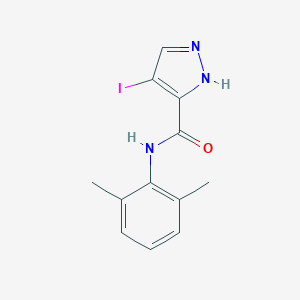![molecular formula C19H19ClN4O3S B213627 N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213627.png)
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide, also known as NSC-743380, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been found to be effective against cancer stem cells, which are responsible for tumor initiation and recurrence.
Mecanismo De Acción
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide exerts its anticancer effects by targeting the cell cycle and inducing apoptosis, or programmed cell death, in cancer cells. It inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the stabilization and activation of various oncogenic proteins.
Biochemical and Physiological Effects
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. Moreover, it has been found to have good oral bioavailability, which means it can be easily absorbed by the body when taken orally.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its low toxicity in normal cells, good oral bioavailability, and ability to target cancer stem cells. However, its limitations include its relatively low potency compared to other anticancer drugs and the need for further optimization to improve its efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations and delivery systems to improve its efficacy and reduce its toxicity. Moreover, further studies are needed to investigate the potential applications of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide in combination with other anticancer drugs and to identify biomarkers for patient selection and monitoring.
Métodos De Síntesis
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenol to form 4-(4-chlorobenzenesulfonyl)aniline. This intermediate is then reacted with 4-carboxy-1-ethyl-5-methylpyrazole in the presence of a coupling agent to form the final product, N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide.
Propiedades
Nombre del producto |
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide |
|---|---|
Fórmula molecular |
C19H19ClN4O3S |
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-1-ethyl-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H19ClN4O3S/c1-3-24-13(2)18(12-21-24)19(25)22-15-8-10-17(11-9-15)28(26,27)23-16-6-4-14(20)5-7-16/h4-12,23H,3H2,1-2H3,(H,22,25) |
Clave InChI |
PNKYKYTWMCTZKK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)C |
SMILES canónico |
CCN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213547.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)
![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)



![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
